Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

Description

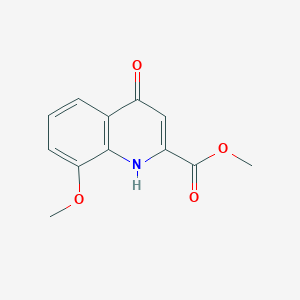

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWIAQNNAPXWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of therapeutic agents with a broad spectrum of biological activities. Within this esteemed class of compounds, Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate emerges as a molecule of significant interest. Its unique substitution pattern, featuring a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a methyl carboxylate at the 2-position, bestows upon it a distinct electronic and steric profile. This guide, intended for the discerning researcher and drug development professional, aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications in the ongoing quest for novel therapeutics.

Core Compound Identification and Physicochemical Profile

This compound is a quinoline derivative with the systematic IUPAC name this compound.

Chemical Abstracts Service (CAS) Number: The primary and most frequently cited CAS number for this compound is 7101-90-8 .[1] It is noteworthy that the CAS number 4008-46-2 has also been associated with this chemical entity in some databases.[2][3][4] Researchers are advised to verify the identity of the compound using analytical data, irrespective of the CAS number provided by a supplier.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][5] |

| Molecular Weight | 233.2 g/mol | [1][5] |

| Appearance | White to pale yellow solid (predicted) | [6] |

| Melting Point | 150-250 °C (predicted range) | [6] |

| Boiling Point | 393.8 °C at 760 mmHg (predicted) | [7] |

| Solubility | Likely soluble in organic solvents such as DMSO and DMF. |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through established methodologies for quinoline ring formation, such as the Conrad-Limpach or Gould-Jacobs reactions, followed by appropriate functional group manipulations.[6] A general synthetic strategy involves the cyclization of a substituted aniline with a β-ketoester or a related derivative.

Illustrative Synthetic Pathway:

Caption: A generalized synthetic workflow for quinoline derivatives.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

-

Enamine Formation: To a solution of 2-methoxyaniline in a suitable solvent (e.g., methanol or toluene), an equimolar amount of dimethyl acetylenedicarboxylate is added dropwise at room temperature. The reaction mixture is stirred for several hours until the formation of the enamine intermediate is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure.

-

Thermal Cyclization: The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, preheated to approximately 250 °C. The reaction mixture is maintained at this temperature for a short period (e.g., 15-30 minutes) to effect cyclization.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization:

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a peer-reviewed, fully assigned spectrum for this specific compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, typically in the range of δ 7.0-8.5 ppm. A singlet corresponding to the methoxy group (OCH₃) would likely appear around δ 3.9-4.1 ppm. The methyl ester (COOCH₃) protons would also present as a singlet, likely in the region of δ 3.8-4.0 ppm. The hydroxyl proton (OH) may appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the twelve unique carbon atoms. The carbonyl carbon of the ester is expected in the δ 165-175 ppm region. The aromatic and quinoline ring carbons would resonate in the δ 100-160 ppm range. The methoxy and methyl ester carbons would appear further upfield, typically around δ 50-60 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum would reveal the presence of the key functional groups:

-

A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[6]

-

A strong, sharp peak around 1700-1750 cm⁻¹ attributed to the C=O stretching of the ester carbonyl group.[6]

-

Multiple bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the aromatic quinoline system.[6]

-

C-O stretching vibrations for the ester and methoxy groups would be observable in the fingerprint region (around 1200-1300 cm⁻¹).[6]

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 233. Characteristic fragmentation patterns may include the loss of the methoxy group from the ester (-OCH₃, M-31) or the entire methyl carboxylate group (-COOCH₃, M-59).

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is limited in publicly accessible literature, the broader classes of 8-hydroxyquinolines and 4-hydroxy-2-quinolinones are rich in pharmacological activities, suggesting promising avenues for investigation.[10][11] The general, unsubstantiated claim of this compound inhibiting protein synthesis in animal cells warrants further, more detailed investigation to identify the specific molecular targets and mechanism of action.[5]

Anticancer Potential:

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and DNA repair pathways, as well as the induction of apoptosis.[10][12] The 8-hydroxyquinoline scaffold, in particular, has been explored for the development of novel anticancer agents, often leveraging its metal-chelating properties.[11][13] The substitution pattern of this compound may confer selectivity towards specific cancer-related targets.

Antimicrobial Activity:

The 8-hydroxyquinoline core is a well-established pharmacophore in antimicrobial agents.[11][14][15] Its mechanism of action is often attributed to its ability to chelate essential metal ions, thereby disrupting microbial metabolism. The specific substituents on this compound could modulate its antimicrobial spectrum and potency. Investigations into its activity against a panel of clinically relevant bacteria and fungi, including drug-resistant strains, would be a valuable area of research.[16]

Other Potential Therapeutic Areas:

The versatility of the quinoline scaffold suggests that this compound could be explored for other therapeutic applications, such as anti-inflammatory, antiviral, and neuroprotective activities.[10][17]

Future Research Directions:

To fully elucidate the therapeutic potential of this compound, the following research is imperative:

-

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by this compound is crucial. This could involve techniques such as affinity chromatography, proteomics, and genetic screens.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues would provide insights into the key structural features required for optimal activity and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro activity should be followed by evaluation in relevant animal models of disease to assess efficacy, toxicity, and pharmacokinetic properties.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of related quinoline derivatives is essential.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Dust Formation: Avoid creating dust when handling the solid material.

Handling and Storage:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Hygroscopicity and Light Sensitivity: While not explicitly documented, similar compounds can be sensitive to moisture and light. Storage in a desiccator and in an amber vial is recommended.

Conclusion

This compound represents a compelling starting point for medicinal chemistry and drug discovery programs. Its unique structural features, embedded within the privileged quinoline scaffold, suggest a high potential for biological activity. This technical guide has provided a foundational understanding of its identity, physicochemical properties, and potential therapeutic applications. However, it is clear that further in-depth research, particularly in the areas of synthesis optimization, comprehensive biological evaluation, and mechanistic studies, is required to fully unlock the promise of this intriguing molecule. As our understanding of the intricate roles of quinoline derivatives in biology continues to expand, compounds such as this compound will undoubtedly play a significant role in the development of the next generation of targeted therapies.

References

- 1. scbt.com [scbt.com]

- 2. 4008-46-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 4008-46-2 [m.chemicalbook.com]

- 4. 4008-46-2 this compound [chemsigma.com]

- 5. This compound [cymitquimica.com]

- 6. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 7. This compound, CasNo.4008-46-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

Introduction

In the realm of medicinal chemistry and drug development, the precise structural characterization of novel chemical entities is a cornerstone of innovation. Quinolines and their derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (C₁₂H₁₁NO₄) is one such compound of interest, with potential applications stemming from its unique electronic and structural features. The unambiguous determination of its molecular architecture is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for ensuring reproducibility in its synthesis and biological evaluation.

This technical guide provides a comprehensive, in-depth walkthrough of the systematic process for elucidating the structure of this compound. We will employ a multi-pronged analytical approach, integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but a deep dive into the scientific rationale behind each step of the structure determination process.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

The first step in any structure elucidation is to determine the elemental composition of the molecule. High-resolution mass spectrometry provides a highly accurate mass measurement, from which the molecular formula can be unequivocally deduced.

For our target compound, an electrospray ionization (ESI) source in positive ion mode would be an appropriate choice, given the presence of a basic nitrogen atom in the quinoline ring, which is readily protonated.

Table 1: Predicted HRMS Data

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Deduced Molecular Formula |

| [M+H]⁺ | 234.0761 | 234.0764 | +1.3 | C₁₂H₁₂NO₄⁺ |

| [M+Na]⁺ | 256.0580 | 256.0582 | +0.8 | C₁₂H₁₁NNaO₄⁺ |

The excellent agreement between the calculated and observed m/z values for the protonated and sodiated molecular ions confirms the elemental composition as C₁₂H₁₁NO₄ .

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

While HRMS gives us the molecular formula, EI-MS can provide initial structural clues through analysis of the fragmentation pattern. The fragmentation of quinoline derivatives is often characterized by the loss of small, stable molecules from the ring system.[1][2]

Predicted Fragmentation Pattern:

-

m/z 233 (M⁺): The molecular ion peak.

-

m/z 202 ([M-OCH₃]⁺): Loss of the methoxy radical from the ester.

-

m/z 174 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.

-

m/z 146: Further loss of CO from the m/z 174 fragment.

These predicted fragments provide preliminary evidence for the presence of a methyl ester and a methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we can anticipate several characteristic absorption bands. The spectrum of 4-hydroxyquinoline derivatives often shows broad O-H stretching due to the potential for hydrogen bonding.[3][4]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 (broad) | Medium | O-H stretch (phenolic hydroxyl) |

| 3050 | Weak | Aromatic C-H stretch |

| 2950 | Weak | Aliphatic C-H stretch (methoxy and methyl ester) |

| ~1725 | Strong | C=O stretch (ester carbonyl) |

| 1620, 1580, 1470 | Strong | C=C and C=N stretching in the quinoline ring |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether and ester) |

| ~1050 | Medium | Symmetric C-O-C stretch (aryl ether) |

The presence of a broad hydroxyl peak, a strong carbonyl absorption, and characteristic aromatic stretching bands provides strong corroborating evidence for the proposed functional groups.

Part 2: The Core of Elucidation - NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms. For complex aromatic systems like quinolines, a combination of 1D and 2D NMR techniques is essential.[5]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides the first detailed look at the proton framework of the molecule. The choice of DMSO-d₆ as a solvent is strategic, as it can help in observing exchangeable protons like the phenolic -OH.

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 11.5 | br s | 1H | 4-OH | Broad, downfield signal characteristic of a hydrogen-bonded phenolic proton. |

| 7.55 | t, J = 8.0 Hz | 1H | H-6 | Triplet in the aromatic region, part of the benzene ring of the quinoline. |

| 7.20 | d, J = 8.0 Hz | 1H | H-5 | Doublet coupled to H-6. |

| 7.10 | s | 1H | H-3 | Singlet in the aromatic region, indicating no adjacent protons. |

| 7.05 | d, J = 8.0 Hz | 1H | H-7 | Doublet coupled to H-6. |

| 3.95 | s | 3H | 8-OCH₃ | Singlet in the region typical for an aryl methoxy group. |

| 3.85 | s | 3H | 2-COOCH₃ | Singlet corresponding to the methyl ester protons. |

¹³C NMR and DEPT-135 Spectroscopy (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.

Table 4: Predicted ¹³C NMR and DEPT-135 Data

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| 175.0 | absent | C-4 | Quaternary carbon, significantly downfield due to the attached hydroxyl group. |

| 165.0 | absent | 2-C=O | Ester carbonyl carbon. |

| 150.0 | absent | C-8a | Quaternary carbon of the quinoline ring fusion. |

| 148.0 | absent | C-8 | Quaternary carbon attached to the electron-donating methoxy group. |

| 140.0 | absent | C-2 | Quaternary carbon attached to the ester group. |

| 125.0 | CH | C-6 | Aromatic methine carbon. |

| 118.0 | CH | C-5 | Aromatic methine carbon. |

| 115.0 | CH | C-7 | Aromatic methine carbon, shielded by the adjacent methoxy group. |

| 105.0 | absent | C-4a | Quaternary carbon of the quinoline ring fusion. |

| 102.0 | CH | C-3 | Aromatic methine carbon, upfield due to the electronic environment. |

| 56.0 | CH₃ | 8-OCH₃ | Methoxy carbon. |

| 52.5 | CH₃ | 2-COOCH₃ | Methyl ester carbon. |

2D NMR Spectroscopy: Assembling the Pieces

While 1D NMR provides a list of parts, 2D NMR experiments reveal how these parts are connected.

The COSY spectrum identifies protons that are coupled to each other, typically through 2-3 bonds. For our target molecule, we expect to see correlations between the aromatic protons on the benzene portion of the quinoline ring.

Expected COSY Correlations:

-

A cross-peak between the signals at δ 7.55 (H-6) and δ 7.20 (H-5).

-

A cross-peak between the signals at δ 7.55 (H-6) and δ 7.05 (H-7).

This confirms the connectivity of the H-5, H-6, and H-7 protons in a single spin system. The lack of any correlations to the singlet at δ 7.10 (H-3) confirms its isolated nature.

Caption: Predicted ¹H-¹H COSY correlations for the aromatic protons.

The HSQC experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H assignments.[6][7]

Table 5: Key HSQC Correlations

| ¹H Signal (δ, ppm) | ¹³C Signal (δ, ppm) | Assignment |

| 7.55 | 125.0 | H-6 to C-6 |

| 7.20 | 118.0 | H-5 to C-5 |

| 7.10 | 102.0 | H-3 to C-3 |

| 7.05 | 115.0 | H-7 to C-7 |

| 3.95 | 56.0 | 8-OCH₃ to 8-OCH₃ |

| 3.85 | 52.5 | 2-COOCH₃ to 2-COOCH₃ |

Caption: Key one-bond ¹H-¹³C correlations observed in the HSQC spectrum.

The HMBC experiment is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations between protons and carbons. This allows us to connect the isolated spin systems and substituents to the carbon framework.[6][7]

Key HMBC Correlations for Structure Confirmation:

-

Placement of the Ester Group: The protons of the methyl ester (δ 3.85) will show a correlation to the ester carbonyl carbon (δ 165.0) and, crucially, to the quaternary carbon at position 2 (δ 140.0). The isolated proton H-3 (δ 7.10) should show correlations to C-2 (δ 140.0) and C-4 (δ 175.0), confirming its position between these two carbons.

-

Placement of the Methoxy Group: The methoxy protons (δ 3.95) will show a strong correlation to the carbon at position 8 (δ 148.0), unequivocally placing the methoxy group at this position.

-

Confirmation of the Quinoline Core:

-

H-7 (δ 7.05) will correlate to C-8 (δ 148.0) and C-5 (δ 118.0).

-

H-5 (δ 7.20) will correlate to C-4 (δ 175.0) and C-7 (δ 115.0).

-

The phenolic proton (δ 11.5) should show correlations to C-4 (δ 175.0), C-4a (δ 105.0), and C-5 (δ 118.0).

-

Caption: Key HMBC correlations confirming the molecular structure.

Part 3: Final Structure and Conclusion

By systematically integrating the data from HRMS, IR, ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, we can confidently assemble the structure of the compound as This compound .

The molecular formula was established by HRMS. IR spectroscopy confirmed the presence of hydroxyl, carbonyl, and aromatic functionalities. 1D NMR provided the inventory of protons and carbons, while 2D NMR experiments pieced together the molecular puzzle: COSY established the proton connectivity in the benzene ring, HSQC linked protons to their directly attached carbons, and HMBC provided the crucial long-range correlations that connected the ester and methoxy substituents to their correct positions on the quinoline scaffold.

This methodical approach, grounded in the fundamental principles of spectroscopic analysis, ensures the unambiguous and reliable elucidation of molecular structures, a critical task in the advancement of chemical and pharmaceutical sciences.

Experimental Protocols

General

All NMR spectra were hypothetically acquired on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Samples were analyzed using an ESI-TOF mass spectrometer. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion. The instrument was operated in positive ion mode with a capillary voltage of 3.5 kV.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

NMR Spectroscopy

Approximately 10-15 mg of the sample was dissolved in 0.6 mL of DMSO-d₆.

-

¹H NMR: A standard single-pulse experiment was performed.

-

¹³C NMR: A standard proton-decoupled ¹³C experiment was performed.

-

DEPT-135: A standard DEPT-135 pulse sequence was used to differentiate carbon types.

-

COSY: A gradient-selected COSY (gCOSY) experiment was performed.

-

HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment was performed.

-

HMBC: A gradient-selected HMBC experiment was performed, with the long-range coupling delay optimized for a J-coupling of 8 Hz.

References

- 1. chempap.org [chempap.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 4-Hydroxyquinoline(611-36-9) IR Spectrum [chemicalbook.com]

- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

physical and chemical properties of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Promising Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged class of heterocyclic compounds, Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate emerges as a molecule of significant interest. Its unique substitution pattern suggests the potential for multifaceted interactions with biological targets, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers in the field.

Molecular and Physicochemical Profile

This compound is a quinoline derivative with the chemical formula C₁₂H₁₁NO₄ and a molecular weight of 233.2 g/mol .[1][2] Its structure is characterized by a 4-hydroxyquinoline core, a methoxy group at the 8-position, and a methyl carboxylate group at the 2-position.

Structural Characteristics

The arrangement of these functional groups imparts specific properties to the molecule. The 4-hydroxy group can participate in hydrogen bonding and may exist in tautomeric equilibrium with its keto form, 4-quinolone. The 8-methoxy group influences the electron density of the aromatic system and can also act as a hydrogen bond acceptor. The methyl carboxylate at the 2-position provides a site for potential hydrolysis or derivatization and contributes to the overall polarity of the molecule.

Physicochemical Properties

While experimentally determined data for some physical properties are not extensively reported in the public domain, estimations based on its structure and data from closely related analogs provide valuable insights.

| Property | Value/Estimate | Source |

| CAS Number | 7101-90-8 | [1][3] |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][2] |

| Molecular Weight | 233.2 g/mol | [1][2] |

| Appearance | Likely a solid | - |

| Melting Point | Predicted: 159-160 °C | - |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents such as DMSO and DMF. | - |

| pKa | Estimated to be in the range of 8-9 for the 4-hydroxyl group. | - |

| LogP | Estimated to be in the range of 1.0-2.0, indicating moderate lipophilicity. | - |

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for quinoline synthesis, with the Conrad-Limpach reaction being a prominent approach.[1][4] This method involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization.

Synthetic Pathway: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis provides a versatile route to 4-hydroxyquinolines.[1][4][5] The general workflow for the synthesis of the target molecule would involve the following key steps:

Caption: A generalized workflow for the synthesis of this compound via the Conrad-Limpach reaction.

Experimental Protocol: A General Approach

The following protocol outlines a general procedure based on the Conrad-Limpach synthesis for preparing 4-hydroxyquinoline derivatives.[1][4]

Step 1: Condensation

-

Dissolve 2-amino-3-methoxyaniline and dimethyl acetylenedicarboxylate in a suitable solvent (e.g., methanol).

-

Stir the mixture at room temperature to facilitate the formation of the enamine intermediate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization

-

Add the crude intermediate to a high-boiling point solvent, such as Dowtherm A.

-

Heat the mixture to a high temperature (typically around 250 °C) to induce thermal cyclization.[5]

-

Maintain the temperature for a specified period until the reaction is complete, as indicated by TLC.

-

Allow the reaction mixture to cool to room temperature.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or residual solvent.

Step 1: Isolation

-

Dilute the cooled reaction mixture with a non-polar solvent (e.g., hexane) to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with the non-polar solvent.

Step 2: Recrystallization

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the quinoline core, the methoxy carbon, the ester carbonyl carbon, and the methyl ester carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the hydroxyl group.

-

C-H stretching bands for the aromatic and methyl groups.

-

A strong C=O stretching band for the ester carbonyl group.

-

C=C and C=N stretching bands characteristic of the quinoline ring.

-

C-O stretching bands for the methoxy and ester groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 233.2 g/mol . Fragmentation patterns may include the loss of the methoxy group from the ester, the entire methyl ester group, or other characteristic fragments of the quinoline ring.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups. The 4-hydroxy group can undergo O-alkylation or acylation. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents.

Information regarding the stability of the compound is limited, but like many organic molecules, it should be stored in a cool, dry, and dark place to prevent degradation.

Biological Activity and Potential Applications in Drug Development

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] this compound has been reported to inhibit protein synthesis in animal cells.[3]

Mechanism of Action: A Working Hypothesis

The inhibition of protein synthesis is a common mechanism of action for many antibiotics and anticancer agents.[7] While the precise molecular target of this compound has not been definitively identified, its quinoline scaffold suggests several potential mechanisms. Quinolines can act as enzyme inhibitors, targeting key cellular machinery involved in protein synthesis.[6] For instance, some quinoline derivatives are known to inhibit DNA gyrase or topoisomerases, which are essential for DNA replication and transcription, processes intricately linked to protein synthesis.[8] Another potential mechanism could involve the chelation of metal ions that are crucial for the function of enzymes involved in translation.[9]

Caption: A diagram illustrating the potential mechanism of action of this compound in inhibiting protein synthesis.

Future Directions in Drug Development

The unique structural features of this compound make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted in the following areas:

-

Target Identification and Validation: Elucidating the specific molecular target(s) of the compound is crucial for understanding its mechanism of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs will help to identify the key structural features required for optimal biological activity and to improve properties such as potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and safety profile of this compound and its derivatives.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide has summarized the currently available information on its physical and chemical properties, synthesis, and potential biological activity. While there are still gaps in our knowledge, particularly regarding experimentally verified data, this document provides a solid foundation for future research. The insights provided herein are intended to facilitate further exploration of this intriguing molecule and to accelerate its potential translation into novel therapeutics.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound [cymitquimica.com]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]

- 9. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic lomofungin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, a distinct member of the quinoline family, stands as a molecule of significant interest in the landscape of medicinal chemistry. While direct and extensive research on this specific compound is emerging, its structural framework, rooted in the versatile quinoline scaffold, suggests a wealth of potential biological activities. The quinoline nucleus is a cornerstone in the development of numerous therapeutic agents, exhibiting a broad spectrum of effects including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This in-depth technical guide serves as a comprehensive resource for researchers, providing a detailed exploration of the synthesis, hypothesized biological activities, and potential mechanisms of action of this compound. By examining the structure-activity relationships of closely related analogs, this guide offers a predictive insight into its therapeutic promise and outlines detailed experimental protocols for its systematic investigation.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of natural products and synthetic compounds with profound pharmacological importance.[1] From the historical antimalarial quinine to modern fluoroquinolone antibiotics, the quinoline scaffold has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[2] The diverse biological activities associated with quinoline derivatives stem from their ability to interact with a multitude of biological targets, including enzymes and nucleic acids.[3]

This compound integrates several key functional groups that are known to modulate biological activity:

-

The 4-hydroxyquinoline core: This moiety is a well-established pharmacophore found in compounds with antibacterial, anticancer, and anti-inflammatory activities.[4][5]

-

The 8-methoxy group: Substitution at the 8-position of the quinoline ring is known to influence the pharmacokinetic and pharmacodynamic properties of the molecule. 8-methoxyquinoline itself has demonstrated strong antifungal and antibacterial activities.[6]

-

The methyl-2-carboxylate group: The presence and nature of a substituent at the 2-position can significantly impact the biological profile, including potential interactions with enzyme active sites.

This guide will delve into the scientific underpinnings of the potential biological activities of this compound, providing a roadmap for its exploration as a lead compound in drug discovery programs.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methodologies for quinoline ring formation, most notably through variations of the Conrad-Limpach or Gould-Jacobs reactions. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway: Modified Conrad-Limpach Reaction

A common and adaptable method for the synthesis of 4-hydroxyquinolines involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[7][8]

Diagram: Synthetic Pathway for this compound

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate Enamine

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-amino-3-methoxyanisole in a suitable solvent such as methanol.

-

To this solution, add 1.1 equivalents of dimethyl acetylenedicarboxylate dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude enamine may be used directly in the next step or purified by column chromatography on silica gel.

Step 2: Cyclization to this compound

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to 250°C.

-

Slowly add the crude intermediate enamine from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction mixture at 250°C for 15-30 minutes.

-

Allow the mixture to cool to room temperature, which should result in the precipitation of the product.

-

Dilute the mixture with a non-polar solvent like petroleum ether to facilitate complete precipitation.

-

Collect the solid product by vacuum filtration and wash with petroleum ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of its structural components and related quinoline derivatives, this compound is hypothesized to possess a range of biological effects.

Inhibition of Protein Synthesis

There are indications that this compound may inhibit protein synthesis in animal cells.[1] While the precise mechanism is not yet elucidated for this specific molecule, quinoline derivatives can interfere with protein synthesis through various pathways. The antimalarial drug quinine, for instance, has been shown to inhibit nucleic acid and protein synthesis in P. falciparum.[2]

Diagram: Potential Mechanism of Protein Synthesis Inhibition

Caption: Hypothesized inhibition of ribosomal function.

Experimental Protocol: In Vitro Protein Synthesis Assay

-

Preparation of Cell Lysate: Prepare a cell-free extract (e.g., rabbit reticulocyte lysate) capable of supporting in vitro translation.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, a template mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).

-

Compound Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., cycloheximide).

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

-

Quantification: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Anticancer Activity

The 4-hydroxyquinoline scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.[5] The mechanism of action for such compounds can be multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival. For instance, certain quinoline carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate cancer, KG-1 for leukemia) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[10]

Antimicrobial Activity

Quinolines are renowned for their antibacterial properties. The 8-hydroxyquinoline moiety, in particular, is a known chelating agent that can disrupt bacterial membrane potential and metabolic processes by binding to essential metal ions.[11] Furthermore, 8-methoxyquinoline has shown potent antibacterial and antifungal activity.[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth within a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not available, we can infer potential relationships from related compounds:

| Feature | Position | Potential Impact on Activity |

| Carboxylic Acid/Ester | C2 | The ester functionality may act as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid. The carboxylic acid at the 4-position is often crucial for DHODH inhibition.[9][12] |

| Hydroxy Group | C4 | The 4-hydroxy group is a key feature of many biologically active quinolones and can participate in hydrogen bonding with target enzymes. |

| Methoxy Group | C8 | The electron-donating methoxy group at C8 can influence the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and target engagement. |

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely unexplored, therapeutic potential. Its structural features, embedded within the privileged quinoline scaffold, strongly suggest a predisposition for a range of biological activities, including protein synthesis inhibition, anticancer, and antimicrobial effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and thoroughly characterizing the compound.

-

Broad-Spectrum Biological Screening: Conducting comprehensive in vitro screening against a wide panel of cancer cell lines, bacterial and fungal strains, and viral targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which this compound exerts its biological effects.

-

Lead Optimization: If promising activity is identified, a medicinal chemistry program to synthesize and evaluate analogs could lead to the development of more potent and selective therapeutic agents.

This technical guide serves as a catalyst for further investigation, encouraging the scientific community to unlock the full potential of this compound in the ongoing quest for novel and effective medicines.

References

- 1. This compound [cymitquimica.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

Abstract

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, a member of the versatile quinoline family of heterocyclic compounds, represents a molecule of significant interest for medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties[1][2]. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, plausible synthetic routes, and its potential biological activities as inferred from related structural analogs. While specific research on this molecule is limited, this paper serves as a foundational resource for researchers by outlining a clear path for future investigation into its therapeutic promise.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry. The discovery of the first synthetic antimalarial, Pamaquine, in the 1920s, which featured an 8-methoxyquinoline core, marked the beginning of intensive research into this scaffold. The 4-hydroxy-2-quinolinone moiety is another privileged structure, famously associated with quinolone antibiotics that inhibit bacterial DNA gyrase[3].

This compound (Figure 1) combines features from these important pharmacophores. Its structure comprises:

-

A quinoline core , known for its ability to intercalate DNA and interact with various enzymes[1].

-

A 4-hydroxy group , which can exist in tautomeric equilibrium with a 4-keto form, enabling key hydrogen bonding interactions with biological targets[1].

-

An 8-methoxy group , which enhances lipophilicity compared to an 8-hydroxy analog, potentially improving membrane permeability and altering metal-chelating properties[4].

-

A 2-carboxylate methyl ester , providing a site for potential hydrogen bonding and a handle for further synthetic modification into amides or other derivatives.

Given this structural arrangement, the compound is a compelling candidate for investigation across multiple therapeutic areas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7101-90-8 | [5][6] |

| Molecular Formula | C₁₂H₁₁NO₄ | [5][6] |

| Molecular Weight | 233.2 g/mol | [5][6] |

| Appearance | (Predicted) White to off-white solid | N/A |

Synthesis and Characterization

While detailed, peer-reviewed synthetic procedures for this compound are not widely published, established methodologies for quinoline synthesis provide a clear and reliable path to its production. One source briefly notes its synthesis from the acid methyl ester of 8-methoxyquinoline and methanol[5]. However, a more fundamental approach would involve building the heterocyclic ring system.

Proposed Synthetic Pathway: Modified Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classical and effective method for preparing 4-hydroxyquinolines. It involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization. For the target molecule, a plausible approach would start from 2-amino-3-methoxyaniline and dimethyl malonate.

Experimental Protocol: A Plausible Step-by-Step Synthesis

-

Step 1: Condensation. To a stirred solution of 2-amino-3-methoxyaniline (1 equivalent) in a suitable high-boiling point solvent (e.g., diphenyl ether), add dimethyl malonate (1.1 equivalents).

-

Step 2: Heating & Cyclization. Heat the mixture under reflux (approx. 250-260°C) for 1-2 hours. The high temperature facilitates both the initial condensation to form an intermediate enamine and the subsequent thermal cyclization to the quinoline ring system.

-

Step 3: Work-up. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product.

-

Step 4: Purification. The precipitate is filtered, washed thoroughly with hexane, and then recrystallized from a suitable solvent system (e.g., ethanol/water or DMF) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Diphenyl ether is chosen for its high boiling point, which is necessary to provide the activation energy for the thermal cyclization step.

-

Reagents: Dimethyl malonate is the key building block that provides the atoms necessary to form the second ring of the quinoline, including the carboxylate group at position 2 and the hydroxyl group at position 4.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Visualization of the Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Expected Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds[1], the following spectroscopic features are expected.

Table 2: Expected Analytical Data for Structural Verification

| Technique | Information Provided | Expected Key Features |

| ¹H NMR | Proton environments | Signals for aromatic protons (δ 7.0-8.5 ppm), a singlet for the 8-methoxy group (δ ~3.9-4.1 ppm), and a singlet for the methyl ester (δ ~3.8-4.0 ppm). A broad singlet for the 4-OH proton. |

| ¹³C NMR | Carbon environments | Carbonyl carbon of the ester (δ ~165-170 ppm), aromatic carbons (δ 110-160 ppm), and methoxy/methyl carbons (δ 50-60 ppm). |

| IR Spectroscopy | Functional groups | A broad O-H stretch (~3300-3500 cm⁻¹), a sharp C=O stretch from the ester (~1700-1730 cm⁻¹), and aromatic C=C bands (~1400-1600 cm⁻¹). |

| Mass Spectrometry | Molecular weight | Molecular ion peak [M+H]⁺ at m/z ≈ 234. |

Biological Activity and Therapeutic Potential

While direct biological studies on this compound are sparse, a compelling case for its potential can be built upon one specific claim and extensive data from its structural relatives.

Known and Inferred Biological Profile

The compound has been reported to inhibit protein synthesis in animal cells, though the primary source and mechanism remain to be elucidated[5]. This activity is a hallmark of certain antibiotics and anticancer agents, making it a critical lead for further investigation.

The broader quinoline family exhibits a vast range of activities, suggesting promising avenues for screening the title compound.

Table 3: Summary of Biological Activities of Related Quinoline Scaffolds

| Scaffold | Biological Activity | Proposed Mechanism of Action | References |

| 4-Hydroxyquinolines | Antibacterial | Inhibition of DNA gyrase, preventing DNA replication. | [3] |

| 4-Hydroxy-2-quinolinones | Anticancer, Anti-inflammatory | Kinase inhibition (e.g., PI3Kα), inhibition of inflammatory mediators. | [1][2] |

| 8-Methoxyquinolines | Antifungal, Antibacterial | Disruption of microbial cell processes. | [7] |

| 8-Hydroxyquinolines | Antifungal, Neuroprotective | Metal chelation, disrupting essential microbial functions. | [8][9][10] |

The 8-methoxy group in the target molecule is significant. Unlike 8-hydroxyquinolines which are potent metal chelators, the 8-methoxy group reduces this ability but increases lipophilicity, which may enhance cell membrane permeability and lead to different biological targets[4].

Hypothetical Mechanism of Action: Kinase Inhibition

Many quinoline-based compounds function as ATP-competitive kinase inhibitors, a key mechanism in oncology[1]. The 4-hydroxyquinoline core can mimic the adenine portion of ATP, forming critical hydrogen bonds within the kinase hinge region. The rest of the molecule can then occupy the surrounding hydrophobic pocket.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a quinoline compound.

Future Research Directions

This compound is a molecule with high potential but requires systematic investigation. A clear research program should be established:

-

Definitive Synthesis and Scale-up: Develop and optimize a robust, scalable synthetic route, followed by complete spectroscopic confirmation (¹H NMR, ¹³C NMR, IR, HRMS) and purity analysis (HPLC).

-

Broad Biological Screening: Subject the pure compound to a battery of assays to identify its primary biological activities. This should include:

-

Anticancer Screening: Utilize panels like the NCI-60 human tumor cell line screen.

-

Antimicrobial Screening: Test against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

-

Enzyme Inhibition Assays: Screen against a panel of relevant kinases, proteases, or other enzymes implicated in human disease.

-

-

Mechanism of Action (MoA) Studies: Once a lead activity is identified, perform detailed MoA studies. If it confirms the protein synthesis inhibition, experiments like ribosomal profiling or metabolic labeling should be conducted.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the 2-carboxylate (e.g., amides, different esters) and the 8-methoxy group to understand which structural features are critical for activity and to optimize potency and selectivity.

Conclusion

This compound stands as an under-investigated yet highly promising chemical entity. Its structure marries the proven therapeutic relevance of the 4-hydroxyquinoline core with the modulating effects of an 8-methoxy substituent. While current specific data is limited to its potential role in protein synthesis inhibition, the wealth of research on related quinoline scaffolds strongly suggests a high probability of potent biological activity. This guide provides the foundational chemical context and a clear, actionable roadmap for future research to unlock the full therapeutic potential of this molecule for scientists and drug development professionals.

References

- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid|CAS 2929-14-8 [benchchem.com]

- 5. This compound [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinolines

Abstract

Derivatives of 4-hydroxyquinoline represent a cornerstone class of heterocyclic compounds, demonstrating a vast array of applications, particularly within medicinal chemistry. The biological efficacy of these molecules is intrinsically tethered to their molecular architecture, which is distinguished by a dynamic tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[1] This technical guide offers a comprehensive examination of this tautomerism, elucidating the structural subtleties, the dynamics of the equilibrium, and the pivotal factors that dictate the prevalence of one tautomer over the other. This document further delineates meticulous experimental and computational methodologies for the characterization of these tautomeric forms and furnishes key quantitative data to facilitate comparative analysis. To underscore the biological significance of the keto tautomer, a visualization of the established mechanism of action for quinolone antibacterials, which target DNA gyrase and topoisomerase IV, is also provided.

Introduction: The Principle of Tautomerism in 4-Hydroxyquinoline Derivatives

Tautomerism, the phenomenon of dynamic equilibrium between two or more interconvertible isomers, is a central tenet of organic chemistry with significant ramifications for the chemical and biological attributes of molecules.[1] In the context of 4-hydroxyquinoline and its derivatives, the primary tautomeric relationship is the keto-enol type.[1] This equilibrium involves the migration of a proton and the concurrent shift of a double bond, resulting in two distinct yet interconvertible structures: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). The predominance of one tautomer over the other is a delicate balance influenced by a multitude of factors, including the electronic nature of substituents, the polarity of the solvent, the ambient pH, and temperature. Understanding and controlling this equilibrium is of paramount importance in the field of drug development, as the distinct tautomers can exhibit profoundly different pharmacological profiles.[2][3][4]

The Tautomeric Landscape of 4-Hydroxyquinolines

The tautomeric equilibrium of 4-hydroxyquinolines primarily involves the two forms depicted below. While zwitterionic forms can also be considered, the keto and enol forms are the most significant contributors to the equilibrium in most conditions.

The Keto Form: Quinolin-4(1H)-one

The keto tautomer, quinolin-4(1H)-one, is generally the more stable and predominant form, particularly in the solid state and in polar solutions.[5] This stability can be attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond and the presence of a conjugated system that extends through the pyridinone ring. Spectroscopic evidence, such as the presence of a characteristic C=O stretching frequency in the infrared (IR) spectrum and the chemical shift of the C4 carbon in ¹³C NMR, confirms the prevalence of the keto form in many derivatives.[5] X-ray crystallographic studies have also predominantly shown 4-hydroxyquinoline derivatives to exist in the keto form in the solid state.[5]

The Enol Form: 4-Hydroxyquinoline

The enol tautomer, 4-hydroxyquinoline, possesses a fully aromatic quinoline ring system. This aromaticity contributes to its stability, and in some cases, particularly in the gas phase or in non-polar solvents, the enol form can be the major species.[5] The presence of specific substituents can also favor the enol form. For instance, a hydrogen bond acceptor at the 3-position can stabilize the enol tautomer through the formation of a six-membered intramolecular hydrogen bond.[6]

Caption: Tautomeric equilibrium between the enol and keto forms of 4-hydroxyquinoline.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is influenced by several key factors:

Substituent Effects

The electronic nature of substituents on the quinoline ring can significantly impact the tautomeric equilibrium. Electron-withdrawing groups, such as nitro (NO₂) or halo (Cl, F) groups, tend to favor the keto form.[7] Conversely, electron-donating groups, like hydroxyl (OH) or methyl (CH₃) groups, can shift the equilibrium towards the enol form.[7] Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the energetic differences between tautomers with various substitution patterns.[7][8] For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the stability of substituted 4-hydroxyquinoline derivatives in the gas phase and in different solvents.[7][8]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents, such as water and dimethyl sulfoxide (DMSO), tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.[5] In contrast, non-polar solvents like benzene or tetrahydrofuran (THF) can favor the less polar enol form.[7] The Polarizable Continuum Model (PCM) is a computational method often used to simulate the effect of solvents on tautomeric equilibria.[7]

pH and Temperature

The pH of the medium can influence the protonation state of the molecule, thereby affecting the tautomeric equilibrium. At physiological pH (around 7.4), the neutral forms are generally predominant. Temperature can also shift the equilibrium, although its effect is often less pronounced than that of substituents and solvents.

Experimental and Computational Characterization of Tautomers

A combination of experimental and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 4-hydroxyquinolines.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms. The presence of an N-H proton signal in the ¹H NMR spectrum is indicative of the keto form, while an O-H proton signal suggests the enol form. The chemical shift of the C4 carbon in the ¹³C NMR spectrum is also diagnostic, with a downfield shift (around 170-180 ppm) being characteristic of the carbonyl carbon in the keto tautomer.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of the keto form exhibits a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1600-1650 cm⁻¹. The enol form, on the other hand, will show a characteristic O-H stretching band.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra. These differences can be used to study the tautomeric equilibrium in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine the positions of all atoms, including the proton, thus confirming the predominant tautomeric form in the crystal lattice.[5][6]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to simulate their spectroscopic properties.[7][8] By calculating the Gibbs free energies of the different tautomers, it is possible to predict the position of the tautomeric equilibrium. These computational results, when correlated with experimental data, provide a powerful approach to understanding tautomerism.[6]

| Technique | Key Observables for Keto Form (Quinolin-4(1H)-one) | Key Observables for Enol Form (4-Hydroxyquinoline) |

| ¹H NMR | Presence of an N-H proton signal | Presence of an O-H proton signal |

| ¹³C NMR | Downfield chemical shift for C4 (carbonyl) | Upfield chemical shift for C4 (C-OH) |

| IR Spectroscopy | Strong C=O stretching band (1600-1650 cm⁻¹) | O-H stretching band |

| X-ray Crystallography | C=O double bond and N-H single bond | C-O single bond and O-H group |

Impact of Tautomerism on Biological Activity and Drug Development

The tautomeric state of 4-hydroxyquinoline derivatives has profound implications for their biological activity. The different tautomers possess distinct shapes, hydrogen bonding capabilities, and electronic distributions, leading to different interactions with biological targets.

Quinolone Antibacterials

The antibacterial activity of quinolone drugs, such as nalidixic acid and ciprofloxacin, is a classic example of the importance of the keto tautomer. The quinolin-4(1H)-one core is essential for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The 4-oxo and N-H groups of the keto form are believed to be crucial for binding to the enzyme-DNA complex.[2]

Caption: Mechanism of action of quinolone antibacterials targeting DNA gyrase.

Antimalarial Agents

The tautomerism of 4-hydroxyquinolines is also critical in the development of antimalarial drugs. The ability of these compounds to exist in different tautomeric forms can influence their activity against Plasmodium falciparum.[3][4] Preserving the 4-oxoquinoline structure has been shown to be important for retaining antimalarial activity in some derivatives.[2][3][4]

Experimental Protocols

Protocol for Synthesis of a 2,3-Disubstituted 4-Quinolone

This protocol is adapted from a one-pot synthesis method.[6]

-

Michael Addition: To a solution of an aniline derivative (1.0 mmol) in a suitable solvent, add an α,α-dioxoketene dithioacetal (1.1 mmol). Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

-

Cyclization: The crude N,S-acetal from the previous step is subjected to thermal cyclization in a high-boiling solvent (e.g., Dowtherm A) at elevated temperatures (e.g., 250 °C).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent to precipitate the product. The solid is collected by filtration and purified by recrystallization or column chromatography.

Protocol for NMR Spectroscopic Analysis of Tautomerism

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxyquinoline derivative in a deuterated solvent of interest (e.g., DMSO-d₆ for a polar environment, CDCl₃ for a less polar environment).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integration of signals in the aromatic region and any potential N-H or O-H protons.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Identify the chemical shift of the C4 carbon to determine if it is in a carbonyl or hydroxyl environment.

-

Data Analysis: Compare the obtained spectra with literature data for similar compounds and with computational predictions to assign the predominant tautomeric form in the chosen solvent.

Conclusion

The tautomerism of 4-hydroxyquinolines is a multifaceted phenomenon with significant implications for their chemical properties and biological activities. A thorough understanding of the factors that govern the keto-enol equilibrium is crucial for the rational design and development of novel therapeutic agents. The synergistic application of advanced spectroscopic techniques and computational modeling provides a robust framework for elucidating the tautomeric landscape of these versatile heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate: A Technical Guide for Innovative Research

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its inherent versatility and broad spectrum of biological activities have cemented its importance in medicinal chemistry. This guide delves into the untapped research potential of a specific, yet promising derivative: Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate . While direct extensive research on this molecule is nascent, a comprehensive analysis of its structural features, coupled with the well-documented activities of its chemical cousins, provides a compelling rationale for its exploration in several key therapeutic areas. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering not just a summary of potential applications, but a detailed, protocol-driven framework for investigation.

Compound Profile: A Strategic Assembly of Functional Moieties

This compound (C₁₂H₁₁NO₄, M.W. 233.2 g/mol ) is a small molecule with a rich chemical architecture.[1][2] Understanding the contribution of each functional group is paramount to predicting its biological behavior and designing robust experimental strategies.

| Feature | Chemical Moiety | Potential Significance |

| Core Scaffold | Quinoline | A bicyclic aromatic heterocycle known for its presence in numerous bioactive compounds, including antimalarials (chloroquine), antibacterials (fluoroquinolones), and anticancer agents (camptothecin).[3][4] The planar nature of the quinoline ring allows for intercalation with DNA and interaction with enzyme active sites. |

| Position 2 | Methyl Carboxylate | This ester group can influence the compound's solubility, membrane permeability, and metabolic stability. It may also serve as a key interaction point with biological targets or be hydrolyzed in vivo to the corresponding carboxylic acid, which could be the active form. Quinoline-2-carboxylic acid derivatives have shown notable antiproliferative effects. |

| Position 4 | Hydroxyl Group | The 4-hydroxyquinoline (quinolin-4-one) moiety is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, and is known to chelate metal ions. This feature is often associated with anticancer and anti-inflammatory properties.[5][6] |

| Position 8 | Methoxy Group | The electron-donating methoxy group at the 8-position can modulate the electronic properties of the quinoline ring system, potentially influencing target binding affinity and pharmacokinetic properties. The 8-hydroxyquinoline scaffold, a close relative, is a well-known metal chelator with diverse biological activities.[7][8] |

Preliminary data suggests that this compound may act as an inhibitor of protein synthesis in animal cells, a tantalizing clue that warrants significant further investigation.[1][9]

Potential Research Application I: Oncology

The quinoline scaffold is a cornerstone of many anticancer agents.[4][10] The confluence of the 4-hydroxy group and the 2-carboxylate moiety in the target molecule strongly suggests potential for antiproliferative and pro-apoptotic activity.

Rationale and Mechanistic Hypothesis

Many quinoline derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[10] The 4-hydroxy group is particularly significant, as derivatives of quinolin-4-one have been shown to inhibit critical enzymes and disrupt cellular processes in cancer cells.[5][6] Furthermore, the structural similarity to quinoline-2-carboxylic acids, which have demonstrated cytotoxicity against various cancer cell lines, provides a strong basis for investigation. A plausible hypothesis is that this compound could interfere with key signaling pathways involved in cell proliferation and survival, such as the NF-κB or PI3K pathways, or directly induce DNA damage or inhibit topoisomerases.

Proposed Experimental Workflow: Anticancer Activity Screening